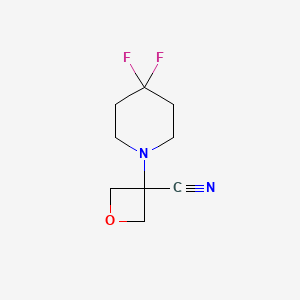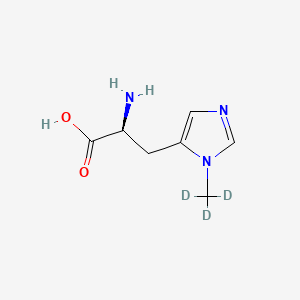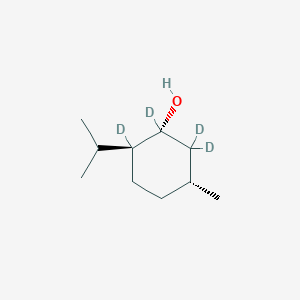
Metyltetraprole
Vue d'ensemble
Description
Metyltetraprole is a quinone outside inhibitor fungicide sold under the brand name Pavecto by its inventor, Sumitomo Chemical . It is the only tetrazolinone fungicide and the only one in the Fungicide Resistance Action Committee’s subgroup 11A .
Synthesis Analysis
This compound was developed specifically to find an active ingredient with the same mode of action (a QoI) but with sufficiently different chemistry as to avoid “critical” QoI resistance increasing around the world .Molecular Structure Analysis
The structure of this compound is characterized by a tetrazolinone pharmacophore and 3-substituent in the central benzene ring . This design was intended to avoid steric hindrance between the molecule and cytochrome b with G143A substitution .Chemical Reactions Analysis
This compound has been designed to overcome significant QoI resistance caused by a G143A mutation in the binding site . It is distinct from other QoIs, such as azoxystrobin, in various ways .Physical And Chemical Properties Analysis
The chemical formula of this compound is C19H17ClN6O2 . Its molar mass is 396.84 g·mol−1 .Applications De Recherche Scientifique
Antifungal Efficacy in Agriculture
Metyltetraprole is a novel fungicide with a tetrazolinone-moiety. It exhibits potent antifungal activity against various Ascomycetes, especially effective against Zymoseptoria tritici and Pyrenophora teres, important in cereal diseases. Notably, it is effective against strains resistant to quinone outside inhibitor (QoI) fungicides (Suemoto, Matsuzaki & Iwahashi, 2019). Further studies confirm this compound's unique behavior against existing QoI-resistant isolates of various plant pathogenic fungi, emphasizing its potential in fungicide resistance management (Matsuzaki, Kiguchi, Suemoto & Iwahashi, 2019).
Methodological Advancements in Fungicide Sensitivity Monitoring
In addressing the sustainability of this compound, microtiter plate tests using liquid medium emerged as a viable method for monitoring sensitivity in Cercospora beticola, a pathogen causing sugar beet leaf spot. This method is particularly useful for isolates that do not form sufficient conidia and indicates no presence of this compound-resistant C. beticola isolates in certain populations (Matsuzaki, Uda, Kurahashi & Iwahashi, 2020).
Overcoming QoI Resistance
The development of this compound aimed to overcome resistance issues with QoI fungicides. Its unique 3-substituted central ring with a tetrazolinone moiety retains potent activity against QoI-resistant mutants, marking a significant advancement in agricultural fungicide development (Matsuzaki, Yoshimoto, Arimori, Kiguchi, Harada & Iwahashi, 2019).
Mécanisme D'action
Target of Action
Metyltetraprole primarily targets the cytochrome b (Cytb) in phytopathogenic fungi . Cytb is a key component of the mitochondrial respiratory chain bc1 complex . This complex plays a crucial role in the respiratory chain, which is essential for cell maintenance and proliferation in many fungal plant pathogens .
Mode of Action
This compound is a novel quinone outside inhibitor (QoI) fungicide . It is designed to avoid cross-resistance in Cytb G143A-harboring QoI-resistant phytopathogenic fungi . This compound, characterized by a tetrazolinone pharmacophore and 3-substituent in the central benzene ring, was designed to avoid steric hindrance between the molecule and Cytb with G143A substitution .
Biochemical Pathways
This compound inhibits the respiratory chain via complex III . The bc1 complex functions as a protonmotive ubiquinol:cytochrome c oxidoreductase, conserving and converting the energy obtained from the oxidation of ubiquinol by cytochrome c into a transmembrane proton gradient . This gradient can be used for other processes, such as ATP synthesis by the FoF1 ATP synthase .
Pharmacokinetics
It is known that this compound is effective against qoi-resistant strains , suggesting that it has good bioavailability to reach its target sites in resistant strains.
Result of Action
The result of this compound’s action is the inhibition of the respiratory chain in phytopathogenic fungi . This leads to the disruption of energy production in the fungi, thereby inhibiting their growth and proliferation .
Safety and Hazards
Orientations Futures
Metyltetraprole has been recently developed to overcome QoI resistance . Most of the fungicides developed in the last four decades are site-specific in action and are generally used in combination with other modes of action, mostly multi-site inhibitors, to avoid resistance development . In the future, natural compounds hold promise to serve as new fungicide leads in place of more toxic synthetic compounds .
Analyse Biochimique
Biochemical Properties
Metyltetraprole interacts with the cytochrome bc1 complex, specifically binding to the Qo-site . This interaction is unique as it is unaffected by the G143A mutation, which is a widespread resistance mutation .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the cytochrome bc1 complex. By binding to the Qo-site, it inhibits the function of this complex, which is a key component of the mitochondrial respiratory chain . This can have a significant impact on cellular metabolism and energy production.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Qo-site of the cytochrome bc1 complex . This binding inhibits the function of the complex, disrupting the mitochondrial respiratory chain
Temporal Effects in Laboratory Settings
The effects of this compound on the cytochrome bc1 complex and cellular function have been observed in both in vitro and in vivo studies
Metabolic Pathways
This compound is involved in the mitochondrial respiratory chain, where it interacts with the cytochrome bc1 complex . By inhibiting this complex, it can disrupt the normal flow of electrons through the respiratory chain, potentially affecting metabolic flux and metabolite levels.
Subcellular Localization
This compound is known to interact with the cytochrome bc1 complex, which is located in the inner mitochondrial membrane
Propriétés
IUPAC Name |
1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQQRGKFXLAPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108889 | |
| Record name | Metyltetraprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1472649-01-6 | |
| Record name | 1-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]-3-methylphenyl]-1,4-dihydro-4-methyl-5H-tetrazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1472649-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metyltetraprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472649016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyltetraprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METYLTETRAPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WE6KNK7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Metyltetraprole?
A: this compound is a quinone outside inhibitor (QoI) fungicide that acts on the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. [, , , , , , ] It specifically targets the Qo site of this complex, inhibiting electron transport and ultimately leading to fungal death. [, , , , , , ]
Q2: What makes this compound unique compared to other QoI fungicides?
A: this compound demonstrates efficacy against fungal strains that have developed resistance to existing QoI fungicides. [, , , , , , ] This unique characteristic stems from its ability to retain activity against fungi carrying the G143A mutation in the cytochrome b gene, a common mechanism of QoI resistance. [, , , , , , ] Studies with pathogens like Zymoseptoria tritici and Pyrenophora teres demonstrate this effectiveness against both wild-type and resistant strains. [, , ]
Q3: How does the structure of this compound contribute to its activity against resistant strains?
A: While this compound shares structural similarities with other QoIs like azoxystrobin and pyraclostrobin, subtle differences are crucial for its activity against resistant strains. [, ] Computational studies indicate that the tetrazolinone moiety of this compound plays a crucial role. [] This moiety allows for adaptable interactions at the binding site, specifically by balancing Coulombic and van der Waals interactions, even in the presence of mutations that alter the binding site. [] This adaptability enables this compound to maintain binding affinity and inhibit Complex III function even in resistant strains. []
Q4: What are the implications of this compound's unique activity for fungicide resistance management?
A: this compound's efficacy against QoI-resistant strains makes it a valuable tool for managing resistance development. [, ] It can be integrated into fungicide programs, either in combination or alternation with other fungicides, to reduce the reliance on single-site fungicides and minimize the selection pressure for resistance. [, ] This approach is essential for extending the lifespan of existing fungicides and ensuring the long-term sustainability of crop protection strategies.
Q5: What analytical methods are used to assess the sensitivity of fungi to this compound?
A: Traditional agar plate methods might underestimate the sensitivity of some fungi to this compound. [] Microtiter plate tests using liquid media provide a more accurate assessment, even for isolates that do not sporulate well. [] This method has been successfully employed to monitor this compound sensitivity in Cercospora beticola, the causal agent of sugar beet leaf spot. []
Q6: What is the broader impact of this compound development on agricultural practices?
A: this compound represents a significant advancement in combating fungicide resistance, a growing threat to global food security. [] Its development highlights the importance of continuous innovation in crop protection strategies to ensure sustainable food production. By targeting resistant fungal populations, this compound helps maintain the efficacy of existing farmland, potentially reducing the need for further agricultural expansion and its associated environmental impact. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



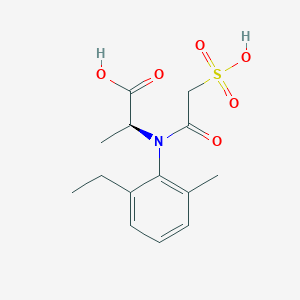
![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)
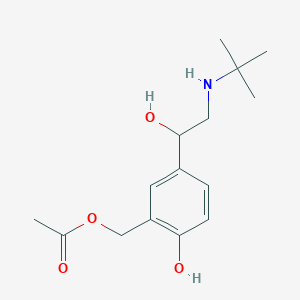
![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
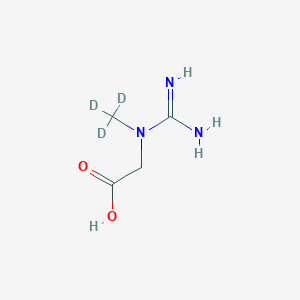


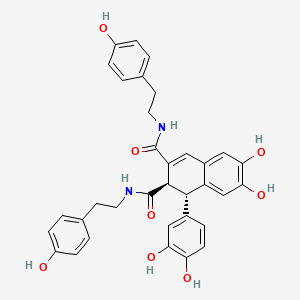
![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)
